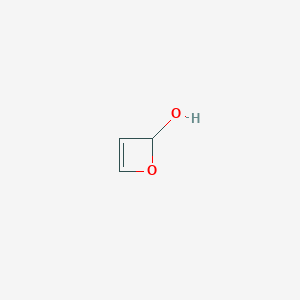![molecular formula C19H20Cl2O4 B12943382 Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate](/img/structure/B12943382.png)
Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes multiple functional groups, such as methoxy, isopropyl, and dichloro groups, which contribute to its reactivity and versatility.
Métodos De Preparación
The synthesis of Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Clemmensen Reduction: This step reduces the acyl group to an alkane.
Nitration: This step introduces a nitro group to the benzene ring.
Conversion to Amine: The nitro group is then converted to an amine group.
Bromination: Finally, the amine group is brominated to achieve the desired structure.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of specific catalysts and reaction conditions to improve yield and efficiency .
Análisis De Reacciones Químicas
Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on various biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: This compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, its dichloro groups may interact with active sites of enzymes, inhibiting their function, while the methoxy group can enhance its binding affinity .
Comparación Con Compuestos Similares
Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate can be compared with similar compounds such as:
Methyl 4-isopropyl-3,5-dimethoxybenzoate: This compound has similar functional groups but lacks the dichloro substituents, which may affect its reactivity and applications.
Methyl 3,5-dichloro-4-(3-isopropyl-4-methoxyphenoxy)benzoate: This compound is structurally similar but differs in the position of the methoxy group, which can influence its chemical properties and biological activity.
Propiedades
Fórmula molecular |
C19H20Cl2O4 |
|---|---|
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
methyl 3,5-dichloro-4-(4-methoxy-3-methyl-5-propan-2-ylphenoxy)benzoate |
InChI |
InChI=1S/C19H20Cl2O4/c1-10(2)14-9-13(6-11(3)17(14)23-4)25-18-15(20)7-12(8-16(18)21)19(22)24-5/h6-10H,1-5H3 |
Clave InChI |
OMBWSZOQZDJUMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)C(C)C)OC2=C(C=C(C=C2Cl)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


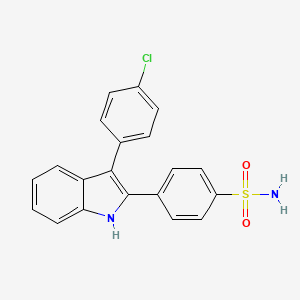
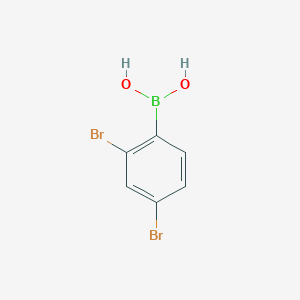
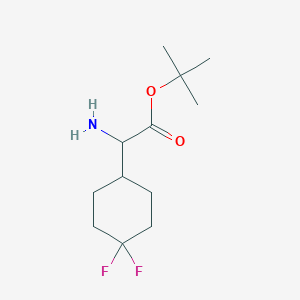

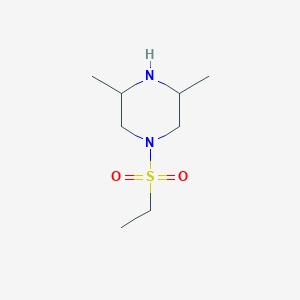
![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12943317.png)

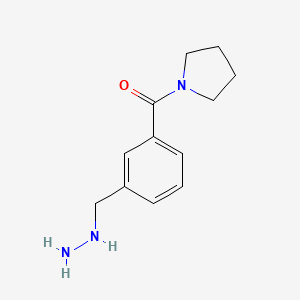
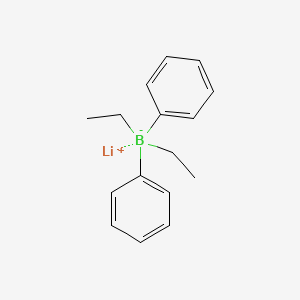
![(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12943336.png)

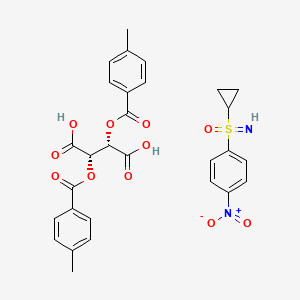
![4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline](/img/structure/B12943340.png)
